molecular formula C17H17F3N2O2 B1464085 Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate CAS No. 1354349-32-8

Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate

Cat. No. B1464085
CAS RN: 1354349-32-8
M. Wt: 338.32 g/mol
InChI Key: XHFUQDMNPHIITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate is a chemical compound with diverse applications in scientific research. Its unique structure offers potential for innovative studies in various fields, such as medicinal chemistry, drug development, and material science. The molecular formula of this compound is C17H17F3N2O2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group attached to a benzyl group, which is further connected to an amino group . The molecular weight of this compound is 338.33 .

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 3-amino-4-(methylamino)benzoate, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may apply to Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate.

Future Directions

Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate has potential for innovative studies in various fields, such as medicinal chemistry, drug development, and material science. The trifluoromethyl group, in particular, is a key structural motif in active agrochemical and pharmaceutical ingredients , suggesting potential future directions for this compound.

properties

IUPAC Name

ethyl 4-amino-3-[[3-(trifluoromethyl)phenyl]methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-2-24-16(23)12-6-7-14(21)15(9-12)22-10-11-4-3-5-13(8-11)17(18,19)20/h3-9,22H,2,10,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFUQDMNPHIITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)NCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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